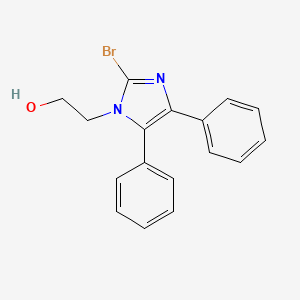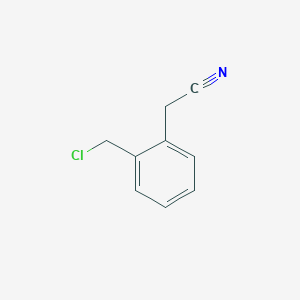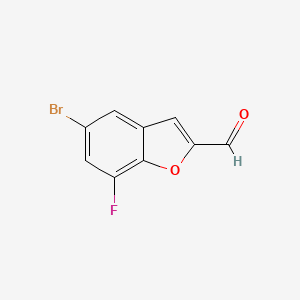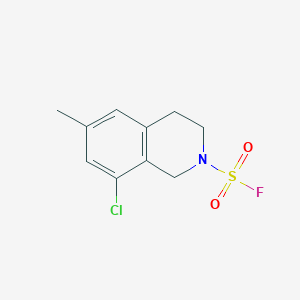
8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride, also known as CMIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride works by irreversibly inhibiting the activity of serine hydrolases through the formation of a covalent bond with the active site serine residue of the enzyme. This inhibition leads to a disruption of the physiological processes that are regulated by serine hydrolases, such as lipid metabolism and neurotransmitter signaling.
Biochemical and Physiological Effects:
The inhibition of serine hydrolases by 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to have a range of biochemical and physiological effects. For example, 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to reduce the levels of endocannabinoid neurotransmitters in the brain, leading to a decrease in pain perception and anxiety. 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been shown to inhibit the growth of cancer cells by targeting the serine hydrolase activity required for cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has several advantages for use in lab experiments, including its high selectivity for serine hydrolases, its ability to irreversibly inhibit enzyme activity, and its fluorescent properties, which allow for easy detection of enzyme activity in live cells. However, 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride also has some limitations, including its potential toxicity and the need for careful handling due to its reactive properties.
Orientations Futures
There are several potential future directions for research on 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One area of interest is the development of new synthetic methods for 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride that are more efficient and cost-effective. Another area of interest is the exploration of the potential therapeutic applications of 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in the treatment of various diseases, such as cancer and neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride and its potential interactions with other enzymes and compounds in the body.
Méthodes De Synthèse
The synthesis of 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves a series of chemical reactions that start with the reaction of 8-chloro-6-methylisoquinoline with sulfonyl chloride in the presence of a base. This reaction produces the intermediate 8-chloro-6-methylisoquinoline-1-sulfonyl chloride, which is then reacted with hydrogen fluoride to yield 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride.
Applications De Recherche Scientifique
8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and neuroscience. One of the primary applications of 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is as a tool for the selective inhibition of serine hydrolases, a family of enzymes that play a crucial role in various physiological processes. 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been used as a fluorescent probe for the detection of serine hydrolase activity in live cells.
Propriétés
IUPAC Name |
8-chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2S/c1-7-4-8-2-3-13(16(12,14)15)6-9(8)10(11)5-7/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEMAFDKTQALFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CC2)S(=O)(=O)F)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

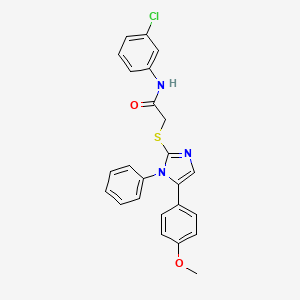
![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)
![2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2818482.png)

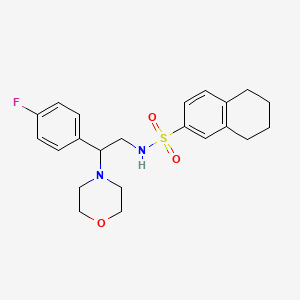
![(E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2818488.png)
![2-[(Dimethylamino)methyl]benzoic Acid](/img/structure/B2818489.png)

![(5-Bromopyridin-3-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2818492.png)
![N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
